Enzymatic Substrate Affinity: D-Galacturonic Acid Monohydrate vs. D-Glucuronic Acid with D-Galacturonic Acid Reductase
In head-to-head enzymatic characterization of D-galacturonic acid reductase from Euglena gracilis, D-galacturonic acid exhibited a Michaelis constant (Km) of 3.79 ± 0.5 mM, whereas the comparator D-glucuronic acid showed a higher Km of 4.67 ± 0.6 mM [1]. The lower Km indicates higher affinity for the enzyme's active site.
| Evidence Dimension | Enzyme substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 3.79 ± 0.5 mM |
| Comparator Or Baseline | D-Glucuronic acid: Km = 4.67 ± 0.6 mM |
| Quantified Difference | Km value 18.8% lower (3.79 vs. 4.67 mM); indicates higher affinity |
| Conditions | D-Galacturonic acid reductase purified from Euglena gracilis; NADPH cofactor Km = 62.5 ± 4.5 µM |
Why This Matters
Higher substrate affinity translates to lower reagent consumption per assay and improved assay sensitivity when using D-galacturonic acid monohydrate as the substrate in reductase activity measurements.
- [1] Ishikawa, T., et al. Functional characterization of D-galacturonic acid reductase, a key enzyme of the ascorbate biosynthesis pathway, from Euglena gracilis. Km (D-galacturonic acid) = 3.79 ± 0.5 mM; Km (D-glucuronic acid) = 4.67 ± 0.6 mM. View Source
